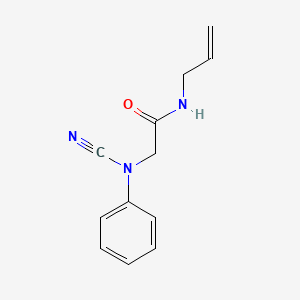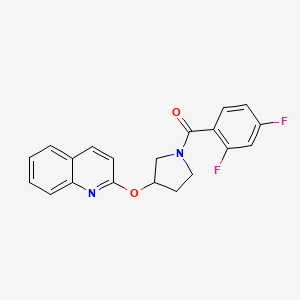
tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group . The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar protective group strategies, ensuring high purity and yield through optimized reaction conditions and purification techniques .
化学反应分析
Types of Reactions
tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .
科学研究应用
tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate has several applications in scientific research:
作用机制
The mechanism of action of tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- tert-Butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
- tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is unique due to its specific structure, which includes a tetrahydroquinoline ring and a tert-butyl carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
属性
IUPAC Name |
tert-butyl N-(1-methyl-3,4-dihydro-2H-quinolin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-12-9-11-7-5-6-8-13(11)17(4)10-12/h5-8,12H,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOFQIUMSHDFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2N(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2659473.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2659475.png)
![(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2659478.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)

![2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2659483.png)
![6'-chloro-1-(3,5-dimethylbenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659484.png)
![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2659489.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2659490.png)
![7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2659493.png)
![N-(3,4-dimethoxyphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2659496.png)
